tert-Butyl 3-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring attached to a pyrrolidine ring, with a tert-butyl ester group at the carboxylate position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include imidazole derivatives, pyrrolidine precursors, and tert-butyl alcohol.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 3-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl 3-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-7-4-9(8-15)10-13-5-6-14-10/h5-6,9H,4,7-8H2,1-3H3,(H,13,14) |
InChI Key |
UOEVAHWPNIHAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=CN2 |
Origin of Product |
United States |
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